![molecular formula C12H17N B1357149 Cyclopentyl(phenyl)methanamine CAS No. 23459-36-1](/img/structure/B1357149.png)
Cyclopentyl(phenyl)methanamine
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Overview
Description
Cyclopentyl(phenyl)methanamine is a primary aliphatic amine and a member of cyclopentanes . It is also known as ®-cyclopentyl (phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular formula of Cyclopentyl(phenyl)methanamine is C12H17N . The InChI code is 1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 .
Physical And Chemical Properties Analysis
Cyclopentyl(phenyl)methanamine has a molecular weight of 175.27 g/mol . It is a liquid at room temperature .
Scientific Research Applications
Catalytic Applications in Organic Synthesis:
- Roffe et al. (2016) discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles, which show significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Involvement in Anticancer Activity:
- Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(phenyl)methanamine, showing promising anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
- Chiririwa et al. (2013) synthesized compounds including N-(2(diphenylphosphino) benzylidene) (phenyl) methanamine, exploring their potential as catalysts in Heck and Suzuki cross-coupling reactions, which are significant in pharmaceutical research (Chiririwa et al., 2013).
Applications in Transfer Hydrogenation Reactions:
- Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and developed N-heterocyclic ruthenium(II) complexes. These complexes were tested in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).
Role in DNA Interaction and Cytotoxicity:
- Grau et al. (2018) conducted studies on copper and platinum complexes prepared from Schiff-base ligands, including phenyl-N-((pyridin-2-yl)methylene)methanamine, revealing insights into their DNA interaction and differential cytotoxic behavior (Grau et al., 2018).
Synthesis of Novel Compounds:
- Younas et al. (2014) synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound with potential applications in organic synthesis and pharmaceutical research (Younas et al., 2014).
Safety and Hazards
Cyclopentyl(phenyl)methanamine is classified as a dangerous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
Amines, which this compound is a part of, are known to act as bases, accepting hydrogen ions . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that the metabolism of related alicyclic fentanyl analogs generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
properties
IUPAC Name |
cyclopentyl(phenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFMVFGDNZPJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484007 |
Source
|
Record name | cyclopentyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(phenyl)methanamine | |
CAS RN |
23459-36-1 |
Source
|
Record name | cyclopentyl(phenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentyl(phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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